molecular formula C13H13NO2 B12898626 (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12898626
M. Wt: 215.25 g/mol
InChI Key: SUOLWWYAEIYNRG-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a butan-2-ylidene group and a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with amino acids or their derivatives. One common method is the reaction of 2-phenyl-2-oxazoline with butan-2-one under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic compounds.

    Substitution: The phenyl and butan-2-ylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various oxazole derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications in research and industry.

Scientific Research Applications

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-(Butan-2-ylidene)hydrazinyl)-5-phenylthiazole: This compound has a similar structure but contains a thiazole ring instead of an oxazole ring.

    3-[3-(Hydroxyimino)butan-2-ylidene]hydrazinylidene}methyl]phenol: This Schiff base has a similar butan-2-ylidene group and is used in coordination chemistry.

Uniqueness

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of functional groups and the presence of the oxazole ring. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(4Z)-4-butan-2-ylidene-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO2/c1-3-9(2)11-13(15)16-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b11-9-

InChI Key

SUOLWWYAEIYNRG-LUAWRHEFSA-N

Isomeric SMILES

CC/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/C

Canonical SMILES

CCC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C

Origin of Product

United States

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